Intepirdine
Overview
Description
Intepirdine is a selective antagonist of the serotonin receptor 6 (5-HT6), primarily developed for its potential cognition, memory, and learning-enhancing effects. Initially developed by GlaxoSmithKline, it was later acquired by Axovant Sciences. Despite showing some preliminary efficacy in phase II clinical trials for Alzheimer’s disease, its development was discontinued after failing to demonstrate significant improvement in phase III trials .
Preparation Methods
The synthesis of intepirdine involves the formation of a quinoline core structure with a phenylsulfonyl group and a piperazine moiety. The synthetic route typically includes:
Formation of the quinoline core: This can be achieved through various methods, including the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid.
Introduction of the phenylsulfonyl group: This step involves the sulfonylation of the quinoline core using reagents like benzenesulfonyl chloride.
Attachment of the piperazine moiety: This is typically done through nucleophilic substitution reactions, where the piperazine ring is introduced to the quinoline core.
Chemical Reactions Analysis
Intepirdine undergoes several types of chemical reactions:
Oxidation: The phenylsulfonyl group can be oxidized under strong oxidative conditions.
Reduction: The quinoline core can be reduced to form dihydroquinoline derivatives.
Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions.
Common reagents used in these reactions include sulfuric acid, benzenesulfonyl chloride, and various nucleophiles. Major products formed from these reactions include dihydroquinoline derivatives and substituted piperazine compounds .
Scientific Research Applications
Intepirdine has been extensively studied for its potential therapeutic effects in neurodegenerative diseases, particularly Alzheimer’s disease and dementia with Lewy bodies. It was investigated as an adjunctive therapy to donepezil, a commonly used medication for Alzheimer’s disease. Despite its failure in clinical trials, this compound has contributed to the understanding of the role of serotonin receptor 6 in cognitive functions .
Mechanism of Action
Intepirdine exerts its effects by selectively antagonizing the serotonin receptor 6 (5-HT6). This receptor is predominantly found in the central nervous system and is involved in the regulation of neurotransmitter release, including acetylcholine, dopamine, and glutamate. By blocking this receptor, this compound is believed to enhance cognitive functions such as memory and learning .
Comparison with Similar Compounds
Intepirdine is similar to other serotonin receptor 6 antagonists, such as idalopirdine and latrepirdine. this compound is unique in its specific binding affinity and selectivity for the serotonin receptor 6. Unlike other compounds, this compound showed some preliminary efficacy in phase II trials, although it ultimately failed in phase III trials .
Similar Compounds
Idalopirdine: Another serotonin receptor 6 antagonist investigated for Alzheimer’s disease.
Latrepirdine: A compound with a similar mechanism of action, also studied for its cognitive-enhancing effects.
Properties
IUPAC Name |
3-(benzenesulfonyl)-8-piperazin-1-ylquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2S/c23-25(24,16-6-2-1-3-7-16)17-13-15-5-4-8-18(19(15)21-14-17)22-11-9-20-10-12-22/h1-8,13-14,20H,9-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJZFWROHYSMCMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=CC3=CC(=CN=C32)S(=O)(=O)C4=CC=CC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30976249 | |
Record name | Intepirdine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30976249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
607742-69-8 | |
Record name | Intepirdine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=607742-69-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Intepirdine [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0607742698 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Intepirdine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12680 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Intepirdine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30976249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-BENZENESULFONYL-8-PIPERAZIN-1-YL QUINOLINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | INTEPIRDINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2IOB2M82HY | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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